2-Propoxyaniline

Description

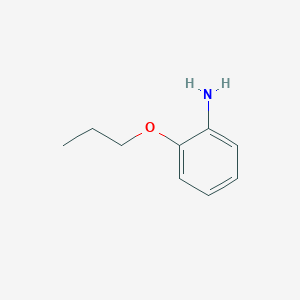

Structure

3D Structure

Properties

IUPAC Name |

2-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXYMKMFXNCXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366584 | |

| Record name | 2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4469-78-7 | |

| Record name | 2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4469-78-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Propoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxyaniline, an aromatic amine with the chemical formula C₉H₁₃NO, is a valuable intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with an amino group and a propoxy group in the ortho position, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physical and spectral characteristics, chemical reactivity, and safety information. This document is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development, offering insights into its handling, reactivity, and potential applications.

Physicochemical Properties

This compound is a solid at room temperature.[1] While detailed physical properties for the free base are not extensively documented in publicly available literature, data for its hydrochloride salt (CAS RN: 4469-78-7) provides valuable insights.

| Property | Value | Reference |

| CAS Number | 4469-78-7 | [2] |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2] |

| Melting Point (HCl salt) | 142 °C | [3] |

| Boiling Point (HCl salt) | 249.3 °C at 760 mmHg | [3] |

| Density (HCl salt) | 1.016 g/cm³ | [3] |

| Flash Point (HCl salt) | 106.6 °C | [3] |

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-aminophenol is deprotonated to form the more nucleophilic 2-aminophenoxide, which then attacks an n-propyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

2-Aminophenol

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 2-aminophenol in anhydrous acetone, add potassium carbonate.

-

Add 1-bromopropane dropwise to the stirring mixture.

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the starting material is consumed, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectral Characteristics

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the propoxy group. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns influenced by the ortho, meta, and para couplings. The protons of the propoxy group will be in the upfield region: the -OCH₂- protons will be a triplet around 4.0 ppm, the central -CH₂- protons a sextet around 1.8 ppm, and the terminal -CH₃ protons a triplet around 1.0 ppm. A broad singlet corresponding to the -NH₂ protons would also be expected, the chemical shift of which is dependent on the solvent and concentration. A ¹H NMR spectrum for the hydrochloride salt is available.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals. The aromatic carbons will resonate in the range of 110-150 ppm. The carbon bearing the propoxy group (C2) and the carbon bearing the amino group (C1) will have characteristic chemical shifts influenced by the heteroatoms. The aliphatic carbons of the propoxy group will appear in the upfield region, with the -OCH₂- carbon around 70 ppm, the central -CH₂- carbon around 22 ppm, and the terminal -CH₃ carbon around 10 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands).

-

C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹.

-

C-H stretching vibrations of the aliphatic propoxy group just below 3000 cm⁻¹.

-

C-O-C stretching of the ether linkage in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

-

C=C stretching vibrations of the aromatic ring around 1450-1600 cm⁻¹.

-

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (151.21 g/mol ).[2] Fragmentation patterns would likely involve the loss of the propoxy group or parts of it, as well as fragmentation characteristic of anilines.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-donating amino and propoxy groups on the aromatic ring. Both groups are activating and ortho-, para-directing towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

The amino and propoxy groups strongly activate the benzene ring, making this compound highly susceptible to electrophilic attack. The directing effects of these groups are crucial in determining the regioselectivity of these reactions. The amino group is a stronger activating group than the propoxy group.

A prominent example of this reactivity is the nitration of this compound to synthesize 5-nitro-2-propoxyaniline. In strongly acidic conditions, such as a mixture of nitric and sulfuric acids, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is deactivating and meta-directing. Consequently, the incoming electrophile (nitronium ion, NO₂⁺) is directed to the position meta to the anilinium group and para to the propoxy group, which is the C5 position.

Reactions of the Amino Group

The primary amino group in this compound is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate can then be used in a variety of subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of functional groups onto the aromatic ring.

Applications in Research and Drug Development

Aniline and its derivatives are important structural motifs in many biologically active compounds and pharmaceuticals. While specific applications of this compound are not extensively documented, its role as a synthetic intermediate suggests its utility in the preparation of more complex molecules with potential biological activity. For instance, it is a key precursor for the synthesis of 5-nitro-2-propoxyaniline, a compound that was once investigated as an artificial sweetener.[5][6][7] Furthermore, photoreactive derivatives of this compound have been synthesized as tools for studying the interactions of small molecules with biological receptors.[8] The 5-nitroaniline scaffold, for which this compound can be a precursor, is of interest in medicinal chemistry for its presence in various biologically active molecules.[1]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

Conclusion

This compound is a versatile aromatic amine with a rich chemical profile. Its synthesis via the Williamson ether synthesis is a straightforward and common laboratory procedure. The presence of both an amino and a propoxy group on the aromatic ring dictates its reactivity, particularly in electrophilic aromatic substitution reactions. While its direct applications are not widely reported, its role as a key intermediate in the synthesis of more complex molecules underscores its importance in organic chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in a research and development setting.

References

- Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners. (n.d.). ResearchGate.

- This compound. (n.d.). PubChem.

- 5-nitro-2-propoxyaniline | 553-79-7. (n.d.). Molbase.

- This compound hydrochloride | CAS 4469-78-7. (n.d.). Chemical-Suppliers.

- 2-nitro-3-propoxyaniline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- This compound HYDROCHLORIDE [4469-78-7]. (n.d.). Chemsigma.

- 5-Nitro-2-propoxyaniline. (n.d.). PubChem.

- 5-Nitro-2-propoxyaniline. (n.d.). Wikipedia.

- 5-Nitro-2-propoxyaniline (HMDB0037688). (n.d.). Human Metabolome Database.

- 5-Nitro-2-propoxyaniline. (n.d.). DrugFuture.

- Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). (n.d.). FooDB.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C9H13NO | CID 2113432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | CAS 4469-78-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound HYDROCHLORIDE(4469-78-7) 1H NMR [m.chemicalbook.com]

- 5. 5-Nitro-2-propoxyaniline - Wikipedia [en.wikipedia.org]

- 6. hmdb.ca [hmdb.ca]

- 7. 5-Nitro-2-propoxyaniline [drugfuture.com]

- 8. researchgate.net [researchgate.net]

Molecular Structure and Analytical Overview

An In-Depth Guide to the Spectroscopic Characterization of 2-Propoxyaniline

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound (C₉H₁₃NO). Designed for researchers, scientists, and drug development professionals, this document moves beyond raw data to explain the causality behind experimental choices and the logic of spectral interpretation. Each section includes field-proven protocols, detailed data analysis, and visual aids to ensure structural confirmation with the highest degree of confidence.

This compound is an aromatic amine featuring a propoxy ether group ortho to the amino group on a benzene ring. This substitution pattern dictates the electronic and steric environment of each atom, giving rise to a unique spectroscopic fingerprint. A thorough characterization is essential for confirming identity, assessing purity, and predicting reactivity in synthetic workflows.

The primary analytical techniques discussed herein—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—provide orthogonal information that, when combined, offers an unambiguous structural elucidation.

Figure 1: Chemical Structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic absorptions for the primary amine, the aromatic ring, and the ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes a self-validating system for acquiring a high-quality IR spectrum of a liquid sample like this compound.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Before introducing the sample, record a background spectrum. This critical step measures the ambient atmosphere (e.g., CO₂, H₂O vapor) and any signals from the ATR crystal itself, allowing the instrument software to subtract them from the final sample spectrum.

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Verify cleanliness by running a "clean check" or another background scan; a flat baseline should be observed.

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. Process the resulting spectrum to label significant peaks.

-

Post-Analysis Cleaning: Thoroughly clean the ATR crystal and press with isopropanol to prevent cross-contamination.

Data Interpretation

The IR spectrum of this compound is dominated by features from its amine and ether functional groups, as well as its aromatic core.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity | Comments |

| 3450 - 3380 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium | The presence of two N-H bands in this region is a definitive indicator of a primary (R-NH₂) amine.[1] |

| 3370 - 3300 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium | Paired with the asymmetric stretch, this confirms the -NH₂ group. |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |

| 2960 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium-Strong | Arises from the C-H bonds in the propyl group (-CH₂, -CH₃). |

| 1630 - 1600 | N-H Bend (Scissoring) | Primary Amine | Medium-Strong | This bending vibration further corroborates the presence of the primary amine. |

| 1600, 1500 | C=C Stretch | Aromatic Ring | Medium | These two bands are characteristic of the benzene ring itself. |

| 1270 - 1230 | C-O Stretch | Aryl-Alkyl Ether | Strong | This strong absorption is indicative of the asymmetric C-O-C stretch of the aryl ether linkage.[1] |

| ~1040 | C-O Stretch | Aryl-Alkyl Ether | Medium | Corresponds to the symmetric C-O-C stretch. |

| 900 - 675 | C-H Bend ("oop") | Aromatic Ring | Strong | The pattern of these out-of-plane bending bands can provide information about the substitution pattern on the ring (in this case, 1,2-disubstituted). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures the preparation of a high-purity, homogeneous sample, which is paramount for obtaining high-resolution NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.[2][3]

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field, ensuring stability.[3] The solvent should also contain 0.03-0.05% tetramethylsilane (TMS) as an internal reference, defining the 0 ppm point on the chemical shift scale.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[4] Solid particles severely degrade spectral quality.

-

Cap the NMR tube and label it clearly.

-

-

Data Acquisition (400 MHz Spectrometer):

-

Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to maximize its homogeneity, which results in sharp, symmetrical peaks.

-

¹H NMR: Acquire data using a standard single-pulse experiment. Key parameters include a spectral width of ~12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds. Co-add 8 to 16 scans to achieve an excellent signal-to-noise ratio.[5]

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and co-adding 512 to 1024 scans due to the lower natural abundance of the ¹³C isotope.[2][5]

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (via splitting patterns), and their relative quantities (via integration).

| Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| 6.90 - 6.70 | m | 4H | Ar-H | The aromatic protons appear as a complex multiplet. The electron-donating effects of both the -NH₂ and -OPr groups shield these protons relative to benzene (δ 7.26 ppm), shifting them upfield. |

| 3.95 | t, J ≈ 6.5 Hz | 2H | -O-CH₂ -CH₂-CH₃ | This triplet is characteristic of a methylene group adjacent to an oxygen and coupled to another methylene group. Its downfield shift is due to the deshielding effect of the electronegative oxygen atom.[5] |

| 3.80 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet. The chemical shift is variable and depends on concentration and solvent. A D₂O shake experiment would confirm this assignment, as the signal would disappear due to proton-deuterium exchange.[6] |

| 1.83 | sextet, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₂ -CH₃ | This signal appears as a sextet (or multiplet) due to coupling with the two adjacent methylene protons (2) and the three methyl protons (3), following the n+1 rule.[5] |

| 1.05 | t, J ≈ 7.4 Hz | 3H | -O-CH₂-CH₂-CH₃ | The terminal methyl group appears as a classic triplet, as it is coupled only to the adjacent methylene group (2 protons).[5] |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly sensitive to the electronic effects of substituents.

| Chemical Shift (δ, ppm) (Estimated) | Assignment | Rationale and Field Insights | | :--- | :--- | :--- | :--- | | 147.1 | C -O | The C2 carbon, directly attached to the highly electronegative oxygen, is the most deshielded of the aromatic carbons. | | 145.8 | C -N | The C1 carbon, attached to the nitrogen, is also significantly deshielded. | | 121.5 | Ar-C H | Aromatic methine carbon. | | 119.2 | Ar-C H | Aromatic methine carbon. | | 115.8 | Ar-C H | Aromatic methine carbon. | | 115.1 | Ar-C H | Aromatic methine carbon. | | 69.8 | -O-CH₂ - | The carbon directly bonded to the ether oxygen is the most deshielded aliphatic carbon, appearing in the typical range for such groups.[5] | | 22.6 | -CH₂-CH₂ -CH₃ | The central methylene carbon of the propyl group.[5] | | 10.5 | -CH₂-CH₂-CH₃ | The terminal methyl carbon, being the most shielded, appears furthest upfield.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is the ideal method for a relatively small, volatile molecule like this compound, as it reliably produces a molecular ion and a reproducible fragmentation fingerprint.[7][8]

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is volatilized in a high-vacuum source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (standardized at 70 eV). This energy is sufficient to dislodge an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[9][10] The use of 70 eV is an industry standard that ensures fragmentation patterns are consistent and comparable across different instruments.

-

Mass Analysis: The newly formed ions (both the molecular ion and any fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation

The molecular formula C₉H₁₃NO gives an exact mass of 151.0997 g/mol .

-

Molecular Ion (M⁺•): A peak at m/z 151 is expected, corresponding to the intact molecule with one electron removed. The presence of this peak confirms the molecular weight of the compound.

-

Key Fragmentation Pathway: Aromatic ethers with alkyl chains of three or more carbons are known to undergo a characteristic fragmentation involving a McLafferty-type rearrangement.[11] This is the most significant and diagnostic fragmentation for this compound.

-

The molecular ion (m/z 151) undergoes an internal hydrogen transfer from the γ-carbon of the propyl group to the ether oxygen.

-

This is followed by the cleavage of the Cα-Cβ bond, leading to the elimination of a neutral propene molecule (CH₃-CH=CH₂, mass = 42 Da).

-

The resulting fragment is the radical cation of 2-aminophenol, which is highly stable and therefore gives rise to the base peak (the most intense peak in the spectrum) at m/z 109 .

-

Diagram is a conceptual representation. Figure 2: Proposed primary fragmentation of this compound in EI-MS.

| m/z (Expected) | Proposed Fragment | Comments |

| 151 | [C₉H₁₃NO]⁺• | Molecular Ion (M⁺•) . Confirms the molecular weight. |

| 109 | [C₆H₇NO]⁺• | Base Peak . Formed via McLafferty rearrangement and loss of neutral propene (42 Da). Its high intensity is indicative of the stability of the resulting 2-aminophenol radical cation.[11] |

Integrated Spectroscopic Analysis Workflow

Figure 3: Logical workflow for integrated spectroscopic analysis.

By following this workflow, a researcher can systematically confirm the identity of this compound. IR first confirms the presence of the key functional groups. NMR then provides the precise atomic arrangement and connectivity of the carbon-hydrogen framework. Finally, MS validates the molecular weight and provides fragmentation data that is perfectly consistent with the structure determined by NMR and the functional groups identified by IR. This multi-technique, self-validating approach is the cornerstone of modern chemical analysis.

References

- Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

- Organomation. (n.d.).

- University of Leicester. (n.d.).

- JEOL. (n.d.).

- Kwiecień, A., et al. (2015). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

- MIT OpenCourseWare. (n.d.). 8.

- Iowa State University. (n.d.).

- Wikipedia. (n.d.).

- Illinois State University. (2015). Infrared Spectroscopy. [Link]

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

- LCGC International. (2015).

- ResearchGate. (n.d.). ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants. [Link]

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). The MS and MS2 spectra (a, b)

- PubChem - NIH. (n.d.). 5-Nitro-2-propoxyaniline. [Link]

- PubMed. (n.d.).

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

- IntechOpen. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. bitesizebio.com [bitesizebio.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Propoxyaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-propoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies. The core focus is on the widely employed Williamson ether synthesis, with a thorough examination of an alternative route involving a protective group strategy. This guide emphasizes the underlying chemical principles, provides detailed, field-tested experimental protocols, and includes critical safety and handling information. The content is structured to deliver not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₁₃NO, is an aromatic amine that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its utility is particularly notable in the development of pharmaceutical agents and other specialty chemicals. The strategic placement of the propoxy and amino functionalities on the benzene ring allows for a diverse range of subsequent chemical transformations. A notable application of this compound is as a precursor in the synthesis of 5-nitro-2-propoxyaniline, a compound that has been investigated for its potent artificial sweetening properties.[1][2] The reliable and efficient synthesis of this compound is, therefore, a critical first step in these and other multi-step synthetic endeavors.

Primary Synthesis Pathway: The Williamson Ether Synthesis

The most common and direct route to this compound is through the O-alkylation of 2-aminophenol with a propyl halide. This reaction is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ethers.

Mechanistic Insights

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The key steps are:

-

Deprotonation: The phenolic hydroxyl group of 2-aminophenol is acidic and is deprotonated by a base, typically a carbonate or hydroxide, to form the more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide leaving group.

The selectivity for O-alkylation over N-alkylation is generally favored under these conditions due to the higher acidity of the phenolic proton compared to the aminic protons, leading to the preferential formation of the phenoxide nucleophile.

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

Detailed Experimental Protocol

This protocol is a robust, laboratory-scale procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminophenol | 109.13 | 10.91 g | 0.10 |

| 1-Bromopropane | 123.00 | 14.76 g (10.8 mL) | 0.12 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.73 g | 0.15 |

| Acetone | 58.08 | 200 mL | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.91 g (0.10 mol) of 2-aminophenol in 200 mL of acetone.

-

Addition of Base: To the stirring solution, add 20.73 g (0.15 mol) of anhydrous potassium carbonate.

-

Addition of Alkylating Agent: Add 14.76 g (10.8 mL, 0.12 mol) of 1-bromopropane dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filtration: Filter the solid potassium carbonate and potassium bromide by-product using a Buchner funnel. Wash the solid residue with a small amount of acetone to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Alternative Synthesis Pathway: A Protective Group Strategy

An alternative approach to ensure selective O-alkylation involves the protection of the more nucleophilic amino group prior to the etherification step. This method can be particularly useful if competitive N-alkylation is a concern.

Rationale and Mechanistic Overview

While the Williamson ether synthesis under the aforementioned conditions generally favors O-alkylation, certain reaction parameters could lead to the formation of N-propyl and N,O-dipropyl byproducts. To circumvent this, the amino group can be temporarily converted into a less nucleophilic functional group, such as an imine.

The key steps in this strategy are:

-

Protection: The amino group of 2-aminophenol reacts with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). This protected intermediate is less nucleophilic at the nitrogen atom.

-

O-Alkylation: The hydroxyl group of the imine is then alkylated with a propyl halide in the presence of a base.

-

Deprotection: The imine is hydrolyzed, typically under acidic conditions, to regenerate the amino group and yield the desired this compound.

Caption: Alternative Synthesis of this compound via a Protective Group Strategy.

Illustrative Experimental Workflow

Protection Step:

-

Dissolve 2-aminophenol in a suitable solvent like methanol.

-

Add an equimolar amount of benzaldehyde and stir at room temperature. The formation of the imine can often be observed by a color change and is typically a high-yielding reaction.

-

The product can be isolated by removal of the solvent and recrystallization.

O-Alkylation Step:

-

The protected imine is then subjected to the Williamson ether synthesis conditions as described in section 2.2.

Deprotection Step:

-

The O-alkylated imine is dissolved in a suitable solvent and treated with an aqueous acid (e.g., HCl).

-

The mixture is stirred until the hydrolysis is complete, which can be monitored by TLC.

-

The reaction mixture is then neutralized with a base, and the this compound is extracted with an organic solvent.

-

The organic layer is dried and the solvent is evaporated to yield the final product, which can be further purified if necessary.

Characterization of this compound

Confirmation of the successful synthesis of this compound is achieved through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen). Aromatic protons will appear as a multiplet in the aromatic region. A broad singlet for the amino protons. |

| ¹³C NMR | Resonances for the three distinct carbons of the propyl group and the six aromatic carbons. The carbon attached to the oxygen will be shifted downfield. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹). C-O stretching for the ether linkage (around 1250 cm⁻¹). Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (151.21 g/mol ).[4] |

Safety and Handling

This compound and its precursors and reagents require careful handling in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

2-Aminophenol: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction and is suspected of causing genetic defects.

-

1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. May damage fertility or the unborn child.

-

Potassium Carbonate: Causes serious eye irritation.

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

For detailed safety information, always consult the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

This technical guide has detailed the primary and alternative synthetic pathways for this compound, a key intermediate in organic synthesis. The Williamson ether synthesis remains the most direct and widely used method, offering good yields and operational simplicity. The protective group strategy provides a valuable alternative for ensuring high selectivity in O-alkylation. By providing a thorough understanding of the reaction mechanisms, detailed experimental protocols, and essential safety information, this guide aims to equip researchers with the necessary knowledge for the successful and safe synthesis of this compound in a laboratory setting.

References

- PubChem. (2025). This compound.

- Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]

- PharmaXChange.info. (2011).

- Wikipedia. (2023). Williamson ether synthesis. [Link]

- Edubirdie. (2021). Williamson Ether Synthesis. [Link]

- ResearchGate. (2016).

- PubChem. (2025). 5-Nitro-2-propoxyaniline.

- DrugFuture. (2023). 5-Nitro-2-propoxyaniline. [Link]

- FooDB. (2015). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). [Link]

- SpectraBase. (2025). 2-nitro-3-propoxyaniline - Optional[1H NMR] - Spectrum. [Link]

- Supporting Information. (n.d.).

- Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

- MDPI. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. [Link]

- NIST. (2025). 2-Propenal. National Institute of Standards and Technology. [Link]

- Wikipedia. (2023).

- Chemistry LibreTexts. (2023).

- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

- Reddit. (2025).

- MDPI. (2021). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. [Link]

- Taylor & Francis Group. (2014).

- Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. [Link]

- MOLBASE. (n.d.). 5-nitro-2-propoxyaniline|553-79-7. [Link]

- Wikipedia. (2023). 5-Nitro-2-propoxyaniline. [Link]

- The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

- PubChemLite. (n.d.). This compound (C9H13NO). [Link]

Sources

2-propoxyaniline CAS number 4469-78-7

An In-depth Technical Guide to 2-Propoxyaniline (CAS: 4469-78-7)

Foreword for the Modern Researcher

This compound, while not a household name, represents a class of chemical intermediates that are fundamental to both historical and cutting-edge scientific pursuits. Its story is intertwined with the development of synthetic sweeteners and now extends to sophisticated chemical biology tools for drug discovery. This guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a narrative that illuminates the why behind the how—exploring the causality of its synthesis, the logic of its reactivity, and the technical rigor required for its characterization and safe handling. This document is designed for the discerning scientist who requires not just data, but a framework for its application.

Core Identity and Physicochemical Landscape

This compound is an organic compound featuring a benzene ring substituted with an amino group (-NH₂) and a propoxy group (-OCH₂CH₂CH₃) at adjacent positions. This ortho-substitution pattern is crucial to its chemical behavior and reactivity. Its primary utility is as a building block, or intermediate, for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4469-78-7 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [2][3][4] |

| Molecular Weight | 151.21 g/mol | [2][4] |

| Synonyms | o-Propoxyaniline, 2-Propoxybenzenamine | [1][3] |

| Appearance | Solid | [2] |

| XLogP3 | 2.1 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| InChI Key | AXXYMKMFXNCXGM-UHFFFAOYSA-N | [2][3] |

| SMILES | CCCOc1ccccc1N |[2] |

Note: The properties listed are for the free base unless otherwise specified. Data for the hydrochloride salt (CAS 4469-78-7) includes a melting point of 142 °C and a boiling point of 249.3°C.[1]

Synthesis Protocol: Williamson Etherification

The most direct and common synthesis of this compound is achieved via the Williamson ether synthesis. This method is a cornerstone of organic chemistry, valued for its reliability in forming ether linkages.

Causality of Experimental Design

The chosen protocol involves the nucleophilic substitution (Sₙ2) reaction between an alkoxide and an alkyl halide.

-

Starting Materials: We begin with 2-aminophenol and 1-bromopropane.[5] The phenolic hydroxyl group of 2-aminophenol is acidic enough to be deprotonated, forming a potent nucleophile. 1-bromopropane serves as the electrophile.

-

Base and Solvent: Potassium carbonate (K₂CO₃) is used as the base. It is strong enough to deprotonate the phenol but not the less acidic amine, ensuring regioselectivity for O-alkylation. Acetone is an ideal polar aprotic solvent; it dissolves the reactants but does not participate in the reaction, facilitating the Sₙ2 mechanism.[5]

-

Reaction Conditions: Refluxing the mixture provides the necessary activation energy to drive the reaction to completion. Progress is monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting material.[5]

-

Purification: An aqueous workup removes inorganic salts, and column chromatography is essential for separating the desired product from any unreacted starting materials or minor side products, yielding pure this compound.[5]

Detailed Laboratory Protocol

-

Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq). The flask should be equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Alkyl Halide: Add 1-bromopropane (1.1 eq) dropwise to the stirring mixture at room temperature.[5]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC.

-

Workup: Once the 2-aminophenol is consumed, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with a small amount of acetone.

-

Concentration: Concentrate the combined filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[5]

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Discovery

The utility of this compound is defined by the reactions it undergoes. The amino and propoxy groups activate the aromatic ring, making it susceptible to electrophilic substitution, and the amino group itself can be further functionalized.

A. Electrophilic Nitration: Gateway to Bioactive Scaffolds

A primary application of this compound is its role as a precursor to 5-Nitro-2-propoxyaniline.[5] This derivative, known historically as P-4000, was one of the most potent artificial sweeteners ever discovered, estimated to be 4,000 times sweeter than sucrose.[6][7][8] Although banned for consumption due to toxicity concerns, the synthesis remains a classic example of electrophilic aromatic substitution.[8][9]

-

Mechanism Insight: The reaction is performed using a nitrating mixture of concentrated nitric and sulfuric acids at low temperatures (0-5 °C).[5] Sulfuric acid protonates nitric acid, which then loses water to form the highly reactive nitronium ion (NO₂⁺), the active electrophile. The electron-donating amino and propoxy groups direct the incoming electrophile primarily to the para position relative to the powerful activating propoxy group.

B. Advanced Application: Photoreactive Probes

In modern drug development, understanding the precise interaction between a small molecule and its biological target (e.g., a receptor or enzyme) is paramount. This compound derivatives have been synthesized to serve as photoreactive probes for photoaffinity labeling.[6][10]

-

Principle of Photoaffinity Labeling: A photoreactive group (like a diazirine) is incorporated into the structure of a ligand (the this compound derivative). This probe is allowed to bind to its biological target. Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently bonds to the target protein in close proximity to the binding site. This permanent "tag" allows researchers to identify the binding location through subsequent analytical techniques like mass spectrometry, providing invaluable insights into the ligand-receptor interaction.[6]

Visualization of Application Pathway

Caption: Key application pathways for this compound.

Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable for verifying the identity and purity of any synthesized compound. The primary methods for this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectral Signatures

-

¹H NMR: The spectrum should show distinct signals corresponding to the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to oxygen), signals for the aromatic protons, and a broad singlet for the amine protons.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), C-O stretching of the ether linkage (around 1250 cm⁻¹), and C-H stretching and bending for the aromatic ring.[11]

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z ≈ 151). Fragmentation patterns can provide further structural confirmation.[5][12]

General Protocol for Spectroscopic Analysis

This protocol provides a general framework; specific parameters should be optimized for the instrument in use.

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

IR (KBr Pellet): Grind a few milligrams of the sample with anhydrous KBr powder and press it into a thin, transparent disk.

-

MS (ESI): Prepare a dilute solution of the sample (µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.[13]

-

-

Data Acquisition:

-

Data Processing:

-

NMR: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.[13]

-

IR & MS: Analyze the resulting spectra to identify characteristic peaks and fragmentation patterns, comparing them against expected values and reference databases.

-

Safety, Handling, and Toxicology

This compound is a hazardous chemical and must be handled with appropriate precautions. All work should be conducted in a well-ventilated fume hood by trained personnel.

Table 2: GHS Hazard and Precautionary Information | Category | Code | Statement | Source | | :--- | :--- | :--- | :--- | | Signal Word | - | Warning |[2] | | Hazard Class | Acute Tox. 4 | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled |[2][4] | | | Skin Irrit. 2 | H315 | Causes skin irritation |[2][4] | | | Eye Irrit. 2 | H319 | Causes serious eye irritation |[2][4] | | | STOT SE 3 | H335 | May cause respiratory irritation |[2] | | | Aquatic Chronic 1| H410 | Very toxic to aquatic life with long lasting effects |[2] | | Precautionary | P273 | Avoid release to the environment. |[2] | | Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |[2] | | | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |[14] | | | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[14] |

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. It is classified as a combustible solid.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.

References

- Chemical-Suppliers. (n.d.). This compound hydrochloride | CAS 4469-78-7.

- ResearchGate. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.

- Merck Index. (n.d.). 5-Nitro-2-propoxyaniline.

- Solubility of Things. (n.d.). 5-Nitro-2-propoxyaniline.

- Google Patents. (n.d.). KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline.

- PubChem. (n.d.). This compound.

- SpectraBase. (n.d.). 2-nitro-3-propoxyaniline - Optional[1H NMR] - Spectrum.

- PubChem. (n.d.). 5-Nitro-2-propoxyaniline.

- Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline.

- MOLBASE. (n.d.). 5-nitro-2-propoxyaniline|553-79-7.

- Human Metabolome Database. (n.d.). Showing metabocard for 5-Nitro-2-propoxyaniline (HMDB0037688).

- Royal Society of Chemistry. (2013). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.

- ChemExper. (n.d.). 2-Nitro-4-propoxyaniline - Free SDS search.

- Chemsigma. (n.d.). This compound HYDROCHLORIDE [4469-78-7].

- PubChemLite. (n.d.). This compound (C9H13NO).

- International Journal of Scientific & Engineering Research. (2014). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method.

- PubMed Central (PMC). (n.d.). Comprehensive profiling of the chemical constituents in Dayuanyin decoction using UPLC-QTOF-MS combined with molecular networking.

- SpectraBase. (n.d.). Butane, 2-propoxy- - Optional[Vapor Phase IR] - Spectrum.

Sources

- 1. This compound hydrochloride | CAS 4469-78-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C9H13NO | CID 2113432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Nitro-2-propoxyaniline - Wikipedia [en.wikipedia.org]

- 9. 5-nitro-2-propoxyaniline|553-79-7 - MOLBASE Encyclopedia [m.molbase.com]

- 10. cir.nii.ac.jp [cir.nii.ac.jp]

- 11. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]

- 12. Comprehensive profiling of the chemical constituents in Dayuanyin decoction using UPLC-QTOF-MS combined with molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. This compound HYDROCHLORIDE | 4469-78-7 [amp.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2-Propoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxyaniline, an aromatic amine with the chemical formula C₉H₁₃NO, serves as a versatile intermediate in the synthesis of a variety of organic compounds. Its structural features, comprising a benzene ring substituted with both an amino and a propoxy group, make it a valuable building block in the development of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental protocols and safety considerations.

Molecular and Chemical Identity

This compound is systematically known as 2-propoxybenzenamine. Its identity is unambiguously confirmed by its unique CAS number and molecular structure.

| Property | Value | Source |

| CAS Number | 4469-78-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [5] |

| Synonyms | o-Propoxyaniline, 2-Propoxybenzenamine | [1][2] |

graph "this compound" { layout=neato; node [shape=plaintext]; edge [style=invis];// Benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents C1 -- N [len=1.5]; N -- H1 [len=1]; N -- H2 [len=1]; C2 -- O [len=1.5]; O -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C7 -- H3 [len=1]; C7 -- H4 [len=1]; C8 -- H5 [len=1]; C8 -- H6 [len=1]; C9 -- H7 [len=1]; C9 -- H8 [len=1]; C9 -- H9 [len=1];

// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="NH₂"]; O [label="O"]; C7 [label="CH₂"]; C8 [label="CH₂"]; C9 [label="CH₃"];

}

Figure 1: Chemical structure of this compound.

Core Physical Properties

| Physical Property | Value (for this compound Hydrochloride) | Source |

| Melting Point | 142 °C | [1] |

| Boiling Point | 249.3 °C at 760 mmHg | [1] |

| Density | 1.016 g/cm³ | [1] |

| Flash Point | 106.6 °C | [1] |

Commercial suppliers, such as Sigma-Aldrich, list this compound as a solid at room temperature, though they do not provide specific analytical data.

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar amino and ether groups and its nonpolar benzene ring and propyl chain. While specific experimental solubility data for this compound is scarce, its structure suggests it will exhibit solubility in a range of organic solvents. Its solubility in aqueous solutions is expected to be limited but can be significantly influenced by pH. In acidic solutions, the amino group will be protonated, forming a more water-soluble ammonium salt.

Experimental Determination of Physical Properties

For novel compounds or when precise data is unavailable, the following established experimental protocols can be employed to determine the physical properties of this compound.

Workflow for Physical Property Determination

Figure 2: A generalized workflow for the experimental determination of the physical properties of this compound.

Detailed Experimental Protocols

1. Melting Point Determination (Capillary Method)

-

Principle: This method relies on visually observing the temperature at which a small, powdered sample in a capillary tube transitions from a solid to a liquid.

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

-

2. Boiling Point Determination (Distillation Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This can be determined by simple distillation.

-

Procedure:

-

Place a sample of this compound in a distillation flask with a few boiling chips.

-

Set up a simple distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer into the distillation head, ensuring the bulb is just below the side arm leading to the condenser.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

-

3. Density Determination (Pycnometer Method)

-

Principle: A pycnometer is a flask with a precise volume. The density of a substance can be determined by measuring the mass of the substance that fills the pycnometer.

-

Procedure:

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with distilled water and weigh it to determine the volume of the pycnometer.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and weigh it.

-

Calculate the density using the formula: Density = (mass of this compound) / (volume of the pycnometer).

-

4. Solubility Assessment

-

Principle: This qualitative assessment involves observing the dissolution of a small amount of solute in a given solvent.

-

Procedure:

-

Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.

-

Add a small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, acetone, toluene, etc.).

-

Agitate the mixture and observe if the solid dissolves completely.

-

If the substance dissolves, it is classified as soluble. If not, it is insoluble. The test can be repeated with gentle heating to assess temperature effects on solubility.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the protons of the propoxy group (triplet for the terminal methyl, sextet for the adjacent methylene, and a triplet for the methylene attached to the oxygen), and a broad singlet for the amine protons.

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching: Bands for the aromatic and aliphatic C-H bonds around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: A strong absorption for the ether linkage, typically in the 1200-1260 cm⁻¹ range for aryl alkyl ethers.

-

N-H bending: A band around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the propyl group, the propoxy group, and other characteristic cleavages of the aromatic ring.

Safety, Handling, and Storage

As a Senior Application Scientist, it is crucial to emphasize the importance of safety in handling all chemical compounds.

Hazard Identification

The hydrochloride salt of this compound is classified with the following hazard statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long-lasting effects.

It is prudent to handle the free base with similar precautions.

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While specific experimental data for the free base is limited in publicly accessible literature, this guide offers data for its hydrochloride salt and outlines the necessary experimental protocols for the precise determination of its physical characteristics. For researchers and professionals in drug development, a comprehensive grasp of these properties is essential for the safe and effective utilization of this important chemical intermediate.

References

- This compound hydrochloride | CAS 4469-78-7 | Chemical-Suppliers. (n.d.).

- International Laboratory USA. (n.d.). This compound HYDROCHLORIDE.

- Chemchart. (n.d.). 2-(2-methylpropoxy)aniline (104065-95-4).

- Wikipedia. (2023, April 1). 5-Nitro-2-propoxyaniline. In Wikipedia.

- FooDB. (2010, April 8). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816).

- PubChem. (n.d.). 5-Nitro-2-propoxyaniline.

- Solubility of Things. (n.d.). 5-Nitro-2-propoxyaniline.

- PubChem. (n.d.). This compound.

- SpectraBase. (n.d.). 2-nitro-3-propoxyaniline - Optional[1H NMR] - Spectrum.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

- ResearchGate. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.

- MOLBASE. (n.d.). 5-nitro-2-propoxyaniline|553-79-7.

- MDPI. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 23(11), 2877. [Link]

- ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c) of compound 2.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemsigma. (n.d.). This compound HYDROCHLORIDE [4469-78-7].

- ResearchGate. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.

- University College London. (n.d.). Chemical shifts.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Royal Society of Chemistry. (n.d.). For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information.

- PubMed. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1076-1083. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubMed Central. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Journal of the American Society for Mass Spectrometry, 32(7), 1738-1747. [Link]

Sources

- 1. This compound hydrochloride | CAS 4469-78-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound HYDROCHLORIDE | 4469-78-7 [amp.chemicalbook.com]

- 4. bldpharm.com [bldpharm.com]

- 5. This compound | C9H13NO | CID 2113432 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-propoxyaniline molecular structure

An In-depth Technical Guide to 2-Propoxyaniline: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 4469-78-7), an essential aromatic amine intermediate. We delve into the molecule's structural characteristics, physicochemical properties, and established synthetic pathways. The core of this document is a detailed exploration of the spectroscopic techniques required for unambiguous structural elucidation, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for professionals utilizing this compound in organic synthesis, medicinal chemistry, and materials science. Its primary role as the direct precursor to the historically significant, intensely sweet compound 5-nitro-2-propoxyaniline (P-4000) is examined as a key case study of its synthetic utility.

Introduction: The Significance of an Ortho-Substituted Aniline

This compound, also known as o-propoxyaniline or 2-propoxybenzenamine, is an organic compound featuring a benzene ring co-substituted with an amino (-NH₂) group and a propoxy (-O-CH₂CH₂CH₃) group in an ortho (1,2) arrangement.[1][2] While not a widely known end-product, its true value lies in its function as a versatile chemical building block. The specific spatial and electronic arrangement of its functional groups—an electron-donating amine and a slightly activating alkoxy group—makes it a valuable precursor for constructing more complex molecular architectures.

Its most notable application is in the synthesis of 5-nitro-2-propoxyaniline, a compound once renowned as the artificial sweetener P-4000, with a sweetness intensity approximately 4,000 times that of sucrose.[3][4] Although P-4000 was later banned in the United States due to potential toxicity, the study of this compound and its derivatives remains relevant.[5][6] Modern research has explored photoreactive derivatives of this compound as chemical probes to investigate ligand-receptor interactions, a critical area in drug discovery.[3][7] This guide provides the foundational chemical knowledge required to work with this important intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring. An amino group is attached to carbon 1, and a three-carbon propoxy ether linkage is attached to carbon 2. This ortho-substitution pattern dictates the molecule's reactivity and its spectroscopic signature.

Caption: Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 4469-78-7 | [1][8] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [2] |

| Boiling Point | 249.3 °C at 760 mmHg | [8] |

| Density | 1.016 g/cm³ | [8] |

| Flash Point | 106.6 °C | [8] |

| Appearance | Data not consistently available; likely a liquid or low-melting solid | |

| InChI Key | AXXYMKMFXNCXGM-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The most direct and common synthesis of this compound is achieved via the Williamson ether synthesis. This method is favored due to the high availability and relatively low cost of the starting materials: 2-aminophenol and a suitable propyl halide. The causality behind this choice is sound: the phenolic hydroxyl group of 2-aminophenol is readily deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces the halide from the propylating agent in an Sₙ2 reaction.

Caption: Generalized Synthetic Workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful synthesis is confirmed by Thin Layer Chromatography (TLC) monitoring and subsequent spectroscopic analysis.

Materials:

-

2-Aminophenol

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Silica Gel for column chromatography

-

Appropriate eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable slurry.

-

Alkylation: While stirring vigorously, add 1-bromopropane (1.1-1.2 eq) dropwise to the mixture. The causality here is to maintain control over the reaction rate and prevent excessive side reactions.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours).

-

Monitoring: The reaction progress must be monitored by TLC. A sample of the reaction mixture is spotted against the 2-aminophenol starting material. The reaction is complete when the starting material spot is no longer visible. This step is critical for trustworthiness and prevents premature work-up.

-

Work-up: Once complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[9]

Spectroscopic Characterization and Structural Elucidation

Unambiguous confirmation of the molecular structure is paramount. A combination of NMR, IR, and MS provides a self-validating dataset that confirms identity and purity.

| Technique | Characteristic Features for this compound |

| ¹H NMR | Aromatic Region (δ 6.6-7.0 ppm): 4 protons, complex multiplet. Amine (δ ~3.5-4.5 ppm): Broad singlet, 2H. Propoxy -OCH₂- (δ ~3.8-4.0 ppm): Triplet, 2H. Propoxy -CH₂- (δ ~1.7-1.9 ppm): Sextet, 2H. Propoxy -CH₃ (δ ~1.0-1.1 ppm): Triplet, 3H. |

| ¹³C NMR | Aromatic C-O (δ ~147 ppm). Aromatic C-N (δ ~137 ppm). Other Aromatic C-H (δ ~110-122 ppm). Propoxy -OCH₂- (δ ~70 ppm). Propoxy -CH₂- (δ ~23 ppm). Propoxy -CH₃ (δ ~11 ppm). |

| IR (cm⁻¹) | N-H Stretch: Doublet ~3350-3450 cm⁻¹ (primary amine). Aromatic C-H Stretch: ~3000-3100 cm⁻¹. Aliphatic C-H Stretch: ~2850-2980 cm⁻¹. Aromatic C=C Bending: ~1600 cm⁻¹ and ~1500 cm⁻¹. C-O-C Stretch (Aryl Ether): ~1220-1260 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 151. Key Fragments: m/z = 108 ([M-C₃H₇]⁺, loss of propyl group), m/z = 92, 77. |

General Protocol: Spectroscopic Analysis

Objective: To acquire a full suite of spectroscopic data to confirm the identity and purity of synthesized this compound.

-

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common for non-polar to moderately polar compounds.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a longer acquisition time.

-

Process the data (Fourier transform, phase correction, baseline correction) and calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

-

IR Spectroscopy:

-

Prepare the sample as a thin film between two NaCl or KBr salt plates (if liquid) or as a KBr pellet (if solid).

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Analyze using a mass spectrometer, typically with Electron Impact (EI) or Electrospray Ionization (ESI), to determine the molecular weight and fragmentation pattern.[9]

-

Chemical Reactivity and Key Applications

The reactivity of this compound is dominated by its two functional groups. The amino group can act as a nucleophile and a base, while the aromatic ring is activated towards electrophilic aromatic substitution, with the ortho/para directing effects of the -NH₂ and -OR groups reinforcing each other.

Case Study: Synthesis of 5-Nitro-2-propoxyaniline (P-4000)

A primary application demonstrating the molecule's reactivity is its nitration to produce 5-nitro-2-propoxyaniline.[9] This reaction is a classic example of electrophilic aromatic substitution on a highly activated ring.

Caption: Nitration of this compound.

In this reaction, the nitronium ion (NO₂⁺), generated from nitric and sulfuric acid, acts as the electrophile. The potent activating and ortho/para-directing nature of the amino and propoxy groups directs the substitution primarily to the position para to the amino group (position 5), which is sterically accessible. Careful temperature control is essential to prevent over-nitration and side reactions.[9]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin irritation and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[10][11]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important intermediate in organic synthesis. Its value is defined by the specific arrangement of its amino and propoxy functional groups, which impart predictable reactivity. A thorough understanding of its molecular structure, confirmed through rigorous spectroscopic analysis, is the cornerstone of its effective use. The detailed synthetic and analytical protocols provided in this guide offer a validated framework for researchers and drug development professionals to confidently synthesize, characterize, and utilize this versatile chemical building block for creating novel and complex molecules.

References

- Chemical-Suppliers. (n.d.). This compound hydrochloride | CAS 4469-78-7.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11118, 5-Nitro-2-propoxyaniline.

- Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline.

- Thieme. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.

- ResearchGate. (n.d.). Efficient Synthesis of Photoreactive this compound Derivatives as Artificial Sweeteners.

- MOLBASE. (n.d.). 5-nitro-2-propoxyaniline | 553-79-7.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2113432, this compound.

- DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline.

- FooDB. (n.d.). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816).

- MDPI Books. (n.d.). Designing Next-Generation Drug-Like Molecules for Medicinal Applications.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H13NO | CID 2113432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Nitro-2-propoxyaniline [drugfuture.com]

- 5. 5-Nitro-2-propoxyaniline - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cir.nii.ac.jp [cir.nii.ac.jp]

- 8. This compound hydrochloride | CAS 4469-78-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.pt [fishersci.pt]

- 11. lgcstandards.com [lgcstandards.com]